Tannic Acid

CAS No.: 72401-53-7

Cat. No.: VC13619832

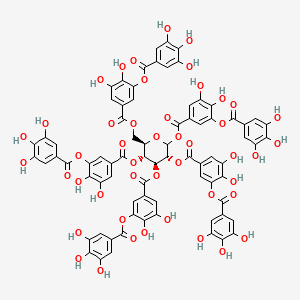

Molecular Formula: C76H52O46

Molecular Weight: 1701.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72401-53-7 |

|---|---|

| Molecular Formula | C76H52O46 |

| Molecular Weight | 1701.2 g/mol |

| IUPAC Name | [2,3-dihydroxy-5-[[3,4,5,6-tetrakis[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]oxan-2-yl]methoxycarbonyl]phenyl] 3,4,5-trihydroxybenzoate |

| Standard InChI | InChI=1S/C76H52O46/c77-32-1-22(2-33(78)53(32)92)67(103)113-47-16-27(11-42(87)58(47)97)66(102)112-21-52-63(119-72(108)28-12-43(88)59(98)48(17-28)114-68(104)23-3-34(79)54(93)35(80)4-23)64(120-73(109)29-13-44(89)60(99)49(18-29)115-69(105)24-5-36(81)55(94)37(82)6-24)65(121-74(110)30-14-45(90)61(100)50(19-30)116-70(106)25-7-38(83)56(95)39(84)8-25)76(118-52)122-75(111)31-15-46(91)62(101)51(20-31)117-71(107)26-9-40(85)57(96)41(86)10-26/h1-20,52,63-65,76-101H,21H2 |

| Standard InChI Key | LRBQNJMCXXYXIU-UHFFFAOYSA-N |

| Isomeric SMILES | C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OC[C@@H]3[C@H]([C@@H]([C@H](C(O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O |

| SMILES | C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OCC3C(C(C(C(O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O |

| Canonical SMILES | C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OCC3C(C(C(C(O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O |

| Colorform | YELLOWISH-WHITE TO LIGHT BROWN, AMORPHOUS, BULKY POWDER OR FLAKES, OR SPONGY MASSES PALE YELLOWISH-BROWN |

| Flash Point | 390 °F 390 °F OC. |

| Melting Point | 200 °C |

Introduction

Chemical Identity and Structural Characteristics of Tannic Acid

Molecular Composition and Variability

Tannic acid (CAS No. 1401-55-4) is classified as a hydrolyzable tannin with the empirical formula and an average molecular mass of 1701.2 g/mol . Contrary to common perception, commercial tannic acid represents a mixture of polygalloyl glucoses or polygalloyl quinic acid esters, with galloyl moieties per molecule ranging from 2 to 12 depending on the botanical source . This structural heterogeneity arises from extraction processes utilizing different plant materials, including:

-

Tara pods (Caesalpinia spinosa)

-

Gallnuts from Rhus semialata or Quercus infectoria

-

Sicilian sumac leaves

The compound's weak acidity () stems from its numerous phenolic hydroxyl groups, which facilitate hydrogen bonding and metal chelation .

Physical Properties and Stability

As a light yellow to brown amorphous powder, tannic acid demonstrates remarkable solubility profiles:

| Property | Specification |

|---|---|

| Water Solubility | Completely miscible in hot water |

| Organic Solubility | Soluble in methanol, ethanol, acetone |

| Thermal Stability | Decomposes at 210–215°C |

| pH (10% solution) | 3.0–5.2 |

| Moisture Content | ≤12% |

Oxidative susceptibility increases under alkaline conditions, with solutions darkening upon exposure to air and light . The compound forms colored complexes with transition metals (e.g., blue-black complexes with Fe³⁺), a property exploited in industrial and analytical applications .

Production Methodologies and Quality Control

Advanced Purification Strategies

The CN102250159A patent describes an innovative ultrasonic-assisted extraction using ethyl acetate, which achieves 81.5% purity by minimizing hydrolysis of thermolabile components . Key advantages over conventional methods include:

-

Enhanced selectivity: Ethyl acetate's low polarity reduces non-tannin solubilization

-

Reduced processing time: Ultrasonic waves accelerate mass transfer by 40–60%

-

Energy efficiency: Operating temperatures maintained below 50°C

Active carbon refinement further removes residual pigments and alkaloids, yielding pharmaceutical-grade material .

| Concentration (μM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 50 | 78.3 ± 2.1 | 12.4 ± 1.8 |

| 100 | 54.6 ± 3.2 | 34.7 ± 2.5 |

| 200 | 29.1 ± 2.7 | 61.2 ± 3.1 |

Mechanistically, treatment downregulates phospho-AKT (Ser473) by 67% and induces G0/G1 cell cycle arrest through p21 upregulation .

| Parameter | Requirement |

|---|---|

| Tannin content | ≥81.5% |

| Loss on drying | ≤8.0% |

| Sulfated ash | ≤4.0% |

| Heavy metals (as Pb) | ≤20 ppm |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume